10-Nitrosophenanthren-9-ol
Overview
Description
10-Nitrosophenanthren-9-ol is a chemical compound with the molecular formula C14H9NO2 It is a derivative of phenanthrene, a polycyclic aromatic hydrocarbon This compound is characterized by the presence of a nitroso group (-NO) at the 10th position and a hydroxyl group (-OH) at the 9th position on the phenanthrene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 10-Nitrosophenanthren-9-ol typically involves the nitration of phenanthrene followed by reduction and subsequent hydroxylation. One common method includes:
Nitration: Phenanthrene is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce a nitro group at the desired position.
Reduction: The nitro group is then reduced to an amino group using reducing agents such as tin and hydrochloric acid.
Nitrosation: The amino group is converted to a nitroso group using nitrous acid.
Hydroxylation: Finally, the compound undergoes hydroxylation to introduce the hydroxyl group at the 9th position.
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of quinones or other oxidized derivatives.
Reduction: The nitroso group can be reduced back to an amino group under appropriate conditions.
Substitution: The hydroxyl group can participate in substitution reactions, such as esterification or etherification.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents like acyl chlorides or alkyl halides can be used for esterification or etherification reactions.
Major Products:
Oxidation: Phenanthrenequinone derivatives.
Reduction: Aminophenanthrene derivatives.
Substitution: Various esters or ethers of phenanthrene.
Scientific Research Applications
10-Nitrosophenanthren-9-ol has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies related to enzyme inhibition and interaction with biological macromolecules.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 10-Nitrosophenanthren-9-ol involves its interaction with various molecular targets. The nitroso group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The hydroxyl group can participate in hydrogen bonding and other non-covalent interactions, affecting the compound’s binding affinity and specificity.
Comparison with Similar Compounds
9-Hydroxyphenanthrene: Similar structure but lacks the nitroso group.
10-Nitrophenanthrene: Contains a nitro group instead of a nitroso group.
Phenanthrenequinone: An oxidized derivative of phenanthrene.
Uniqueness: 10-Nitrosophenanthren-9-ol is unique due to the presence of both nitroso and hydroxyl groups, which confer distinct chemical reactivity and potential for diverse applications. Its ability to undergo various chemical transformations makes it a versatile compound in synthetic chemistry and industrial applications.
Properties
IUPAC Name |
10-nitrosophenanthren-9-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9NO2/c16-14-12-8-4-2-6-10(12)9-5-1-3-7-11(9)13(14)15-17/h1-8,16H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMJPSXRANHDJOF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3C(=C2N=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14140-04-6 | |
Record name | 9,10-Phenanthrenequinone monoxime | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014140046 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC48526 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=48526 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC24371 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24371 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | (10Z)-10-(hydroxyimino)-9,10-dihydrophenanthren-9-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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